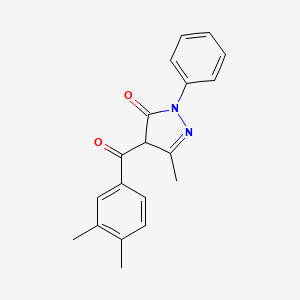![molecular formula C20H25N5O2 B2639947 1-methyl-3-pentyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848917-25-9](/img/structure/B2639947.png)
1-methyl-3-pentyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-pentyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by ATP and ADP, which are released from damaged cells. The P2Y1 receptor is involved in many physiological processes, such as platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release. Therefore, MRS2500 has potential applications in the treatment of thrombosis, hypertension, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been synthesized using various methods. For instance, a four-step synthesis involving 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione and reactions with orthocarboxylates was used to obtain similar purinediones (imo, Rybár, & Alföldi, 1995). Another study focused on the efficient synthesis of pyrimido[4,5-d]pyrimidine derivatives, highlighting the role of catalysts in these reactions (Cahyana, Liandi, & Zaky, 2020).
Molecular Structure Analysis : Detailed structural analysis of similar purine derivatives has been conducted. For example, a study on 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate provided insights into the sugar conformation and puckering parameters of these compounds (Larson, Cottam, & Robins, 1989).
Reactivity and Ionization : Research on purine-6,8-diones has explored their ionization and methylation reactions, providing valuable information on their chemical behavior and potential reactivity (Rahat, Bergmann, & Tamir, 1974).
Biological and Medicinal Applications
Antioxidant Properties : A study synthesized derivatives of pyrimido[4,5-d]pyrimidine and tested their activity as antioxidants, indicating potential biomedical applications (Cahyana, Liandi, & Zaky, 2020).
Anticancer Activity : The synthesis of new purine-diones and pyridopyrimidine-diones with demonstrated anticancer activity highlights the potential therapeutic applications of these compounds (Hayallah, 2017).
Antimicrobial Potential : Compounds like pyrimidine conjugates have been synthesized and evaluated for their antiviral activity, suggesting potential use in treating viral infections (Krasnov et al., 2022).
Enzyme Inhibition for Herbicides : A study using a thieno[2,3-d]pyrimidine-2,4-dione-based compound as a protoporphyrinogen IX oxidase inhibitor indicated its potential as a potent herbicide (Wang et al., 2021).
Antiviral Research : Other studies focus on creating pyrimidine-purine conjugates for antiviral research, highlighting their relevance in pharmaceutical development (Amer, Senior, & Fan, 2012).
Eigenschaften
IUPAC Name |
1-methyl-3-pentyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-3-4-8-12-25-18(26)16-17(22(2)20(25)27)21-19-23(13-9-14-24(16)19)15-10-6-5-7-11-15/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLDSKHVVJJYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-pentyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

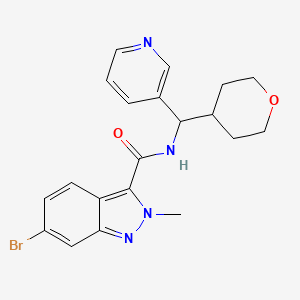
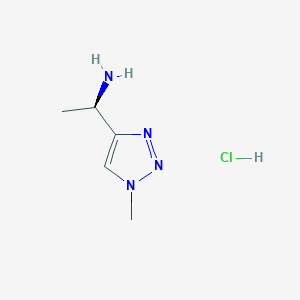
![2-Chloro-N-[(3,5-dimethoxyphenyl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]acetamide](/img/structure/B2639866.png)
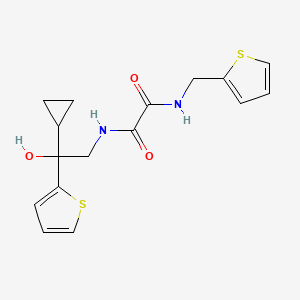
![2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2639870.png)
![3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2639872.png)


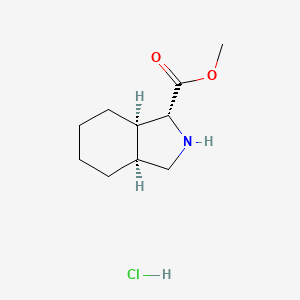
![N-(3,5-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2639878.png)

![Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate](/img/structure/B2639881.png)

